2-Methyl-1-nitropropane

Description

The exact mass of the compound 2-Methyl-1-nitropropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3660. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-nitropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-nitropropane including the price, delivery time, and more detailed information at info@benchchem.com.

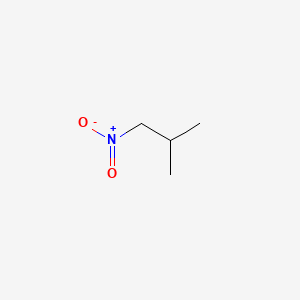

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXRMDNWSGXSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211547 | |

| Record name | Propane, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

6.88 [mmHg] | |

| Record name | 2-Methyl-1-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-74-1 | |

| Record name | 2-Methyl-1-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl-1-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1-nitropropane from Isobutyraldehyde Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nitropropane from isobutyraldehyde (B47883) oxime. The document details a primary experimental protocol, presents key quantitative data in a structured format, discusses the reaction mechanism, and includes spectroscopic data for the characterization of both the starting material and the final product.

Introduction

2-Methyl-1-nitropropane is a valuable nitroalkane intermediate in organic synthesis. Its preparation from the corresponding aldoxime, isobutyraldehyde oxime, represents a direct and efficient synthetic route. This guide focuses on a catalytic oxidation method employing a heterogeneous catalyst and hydrogen peroxide as a green oxidant, offering a sustainable alternative to traditional nitration methods.

Experimental Protocols

Catalytic Oxidation of Isobutyraldehyde Oxime

A robust method for the synthesis of 2-methyl-1-nitropropane involves the oxidation of isobutyraldehyde oxime using hydrogen peroxide in the presence of a specialized catalyst.

Experimental Procedure:

A mixture of 100 g of isobutyraldehyde oxime and 260 g of propanol (B110389) (with a water content of 35%) is prepared. This mixture is continuously fed into a reactor containing 4 g of a titanium-zirconium doped microporous-mesoporous composite catalyst (with a silicon to metal ratio of 65) and 0.6 g of ammonia. Concurrently, 102 g of 50% hydrogen peroxide is metered into the reactor. The reaction is maintained at a temperature of 85°C and a pressure of 0.3 MPa. The reaction mixture is then subjected to membrane separation. The resulting supernatant is purified by desolvation to yield 2-methyl-1-nitropropane. Unreacted oxime can be recovered and recycled for subsequent oxidation reactions.[1]

Data Presentation

Physical and Chemical Properties

| Property | Isobutyraldehyde Oxime | 2-Methyl-1-nitropropane |

| CAS Number | 151-00-8 | 625-74-1 |

| Molecular Formula | C4H9NO | C4H9NO2 |

| Molecular Weight | 87.12 g/mol | 103.12 g/mol |

Reaction Parameters and Yield

| Parameter | Value |

| Isobutyraldehyde Oxime | 100 g |

| Propanol (35% water) | 260 g |

| Hydrogen Peroxide (50%) | 102 g |

| Catalyst | 4 g (titanium-zirconium doped microporous-mesoporous composite) |

| Ammonia | 0.6 g |

| Temperature | 85°C |

| Pressure | 0.3 MPa |

| Yield | 95.6% |

| Purity | 99.1% |

Data obtained from the experimental protocol outlined in Section 2.1.[1]

Spectroscopic Data

Isobutyraldehyde Oxime (C4H9NO)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 1.0 (d, 6H), 2.5 (m, 1H), 7.4 (d, 1H), 8.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): 19.0, 32.0, 155.0 |

| IR (cm⁻¹) | ~3300 (O-H stretch), ~1650 (C=N stretch) |

| Mass Spectrum (m/z) | 87 (M+), 72, 57, 41 |

2-Methyl-1-nitropropane (C4H9NO2)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 1.0 (d, 6H), 2.2 (m, 1H), 4.3 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.0, 28.0, 80.0[1] |

| IR (Vapor Phase, cm⁻¹) | ~2970 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |

| Mass Spectrum (m/z) | 103 (M+), 57, 43, 41 |

(Note: Estimated NMR values are based on typical chemical shifts for similar functional groups.)

Reaction Mechanism and Catalyst

The oxidation of isobutyraldehyde oxime to 2-methyl-1-nitropropane with hydrogen peroxide is catalyzed by a titanium-zirconium doped microporous-mesoporous composite material. The proposed mechanism involves the formation of a hydroperoxo-metal species upon the reaction of hydrogen peroxide with the metal centers (Ti or Zr) in the catalyst. This reactive oxygen species then acts as the oxidant. The reaction is believed to proceed through a nucleophilic attack of the oxime nitrogen on the electrophilic oxygen of the hydroperoxo-metal complex, followed by rearrangement to form the nitroalkane and regenerate the catalyst.

The use of a microporous-mesoporous composite material provides a high surface area and tailored active sites, enhancing the catalytic efficiency and selectivity of the reaction.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of 2-methyl-1-nitropropane.

Caption: Experimental workflow for 2-methyl-1-nitropropane synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Nitroisobutane (1-Nitro-2-methylpropane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroisobutane, systematically known as 1-nitro-2-methylpropane, is a nitroalkane of significant interest in various chemical and pharmaceutical research domains. Its unique structural features, combining a nitro group with a branched alkyl chain, impart a distinct set of physical and chemical properties that make it a versatile building block and solvent. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-nitro-2-methylpropane, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity.

Physical Properties

1-Nitro-2-methylpropane is a colorless to light yellow liquid under standard conditions. A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| IUPAC Name | 1-nitro-2-methylpropane | [1] |

| CAS Number | 625-74-1 | [1] |

| Density | 0.9602 g/cm³ at 25 °C | [2] |

| Boiling Point | 140.5 °C | [2] |

| Melting Point | -76.85 °C | [2] |

| Flash Point | 38.2 °C | [2] |

| Vapor Pressure | 6.88 mmHg | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

Chemical Properties and Reactivity

The chemical behavior of 1-nitro-2-methylpropane is largely dictated by the presence of the electron-withdrawing nitro group. This functional group activates the α-carbon, making the attached protons acidic and susceptible to removal by a base. This property is fundamental to many of its characteristic reactions.

Stability and Hazardous Reactions: 1-Nitro-2-methylpropane is a flammable liquid and should be handled with care, away from heat, sparks, and open flames.[4][5] It is important to avoid mixing it with strong oxidizing agents, strong bases, and reducing agents, as this can lead to vigorous and potentially hazardous reactions.[4]

Reduction to Amines: A key reaction of nitroalkanes is their reduction to the corresponding primary amines. This transformation is of great synthetic utility in the pharmaceutical and chemical industries. For instance, 1-nitro-2-methylpropane can be reduced to 2-methylpropan-1-amine. Common reducing agents for this conversion include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).[5]

Nucleophilic Substitution Reactions: The carbon-nitrogen bond in nitroalkanes can participate in nucleophilic substitution reactions, although this is less common than reactions involving the α-carbon. The feasibility and outcome of such reactions depend on the specific nucleophile and reaction conditions.

Experimental Protocols

Synthesis of 1-Nitro-2-methylpropane (Adapted from a similar procedure)

This protocol is adapted from a well-established procedure for the synthesis of a related nitroalkane and can be modified for the preparation of 1-nitro-2-methylpropane.

Materials:

-

Propanol (B110389) (containing ~35% water)

-

Hydrogen peroxide (50%)

-

Titanium-zirconium doped microporous-mesoporous composite catalyst

-

Ammonia

Procedure: [6]

-

A mixture of isobutyraldehyde oxime (100 g) and propanol (260 g, with a water content of 35%) is prepared and mixed.

-

This mixture is fed into a reactor using a metering pump.

-

Simultaneously, hydrogen peroxide (102 g, 50%) and a catalyst slurry (4 g of titanium-zirconium doped catalyst with 0.6 g of ammonia) are introduced into the reactor via separate metering pumps.

-

The reaction is maintained at a temperature of 85 °C and a pressure of 0.3 MPa.

-

The reaction supernatant is continuously separated via a membrane.

-

The solvent is removed from the supernatant to yield 1-nitro-2-methylpropane. The product can be further purified by distillation.

Spectroscopic Analysis

-

Dissolve approximately 10-50 mg of 1-nitro-2-methylpropane in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.

Data Acquisition (General Parameters): [2][9]

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Sample Preparation (Neat Liquid): [10]

-

Place one to two drops of neat 1-nitro-2-methylpropane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition: [4]

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the nitro group are expected around 1550 cm⁻¹ (asymmetric stretch) and 1370 cm⁻¹ (symmetric stretch).

Sample Introduction and Ionization: [4][11]

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Utilize electron ionization (EI) at 70 eV to generate charged fragments.

Data Acquisition: [11]

-

Scan a mass range appropriate for the molecular weight of 1-nitro-2-methylpropane (e.g., m/z 30-150).

-

The molecular ion peak (M⁺) is expected at m/z 103.

Logical Relationships and Workflows

The following diagrams illustrate the key properties and experimental workflows associated with 1-nitro-2-methylpropane.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. 2-methyl-1-nitropropane synthesis - chemicalbook [chemicalbook.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. web.mit.edu [web.mit.edu]

- 10. webassign.net [webassign.net]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 2-Methyl-1-nitropropane

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Methyl-1-nitropropane. The guide includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with its NMR assignments.

Molecular Structure and NMR Assignments

2-Methyl-1-nitropropane, also known as 1-nitroisobutane, possesses the chemical formula C4H9NO2. Due to the symmetry of the isobutyl group, the molecule presents three distinct carbon environments and three distinct proton environments, leading to a relatively straightforward NMR spectrum. The assignments are labeled on the structure below:

Figure 1. Structure of 2-Methyl-1-nitropropane with IUPAC numbering.

Figure 1. Structure of 2-Methyl-1-nitropropane with IUPAC numbering.

-

Proton (1H) Environments:

-

H-1: Two protons on the methylene (B1212753) group (CH2) adjacent to the electron-withdrawing nitro group.

-

H-2: One proton on the methine group (CH).

-

H-3: Six equivalent protons on the two methyl groups (CH3).

-

-

Carbon (13C) Environments:

-

C-1: One methylene carbon atom directly attached to the nitro group.

-

C-2: One methine carbon atom.

-

C-3: Two equivalent methyl carbon atoms.

-

Quantitative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR spectral data for 2-Methyl-1-nitropropane.

Table 1: 1H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-3 (-CH 3)2 | ~1.05 | Doublet (d) | 6H | ~6.8 |

| H-2 (-CH -) | ~2.30 | Multiplet (m) | 1H | - |

| H-1 (-CH 2NO2) | ~4.35 | Doublet (d) | 2H | ~7.5 |

Table 2: 13C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C-3 (-C H3)2 | ~19.5 |

| C-2 (-C H-) | ~29.0 |

| C-1 (-C H2NO2) | ~79.0 |

Note: The spectral data presented are typical values and may vary slightly based on the solvent, concentration, and spectrometer frequency used.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard methodology for a small organic molecule like 2-Methyl-1-nitropropane.

3.1 Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity 2-Methyl-1-nitropropane.

-

Solvent Selection: Use approximately 0.7-1.0 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

-

Dissolution: Transfer the weighed sample into a clean vial and add the deuterated solvent. Gently agitate the vial to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring the solution height is approximately 4-5 cm. Avoid transferring any solid impurities.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

3.2 Spectrometer Setup and Data Acquisition

-

Spectrometer: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3). The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve high resolution and symmetrical peak shapes.

-

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected proton chemical shifts.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A spectral width of about 200-220 ppm is standard for observing the full range of carbon chemical shifts in organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is common.

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3.3 Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat and level baseline.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: For 1H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Visualization of NMR Data Relationships

The following diagram illustrates the structure of 2-Methyl-1-nitropropane and the key coupling interactions observed in the 1H NMR spectrum.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-nitropropane. Understanding these fragmentation pathways is essential for the structural elucidation and identification of this compound in complex matrices. This document outlines the quantitative data from its mass spectrum, a typical experimental protocol for its acquisition, and a detailed breakdown of the fragmentation mechanism.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 2-Methyl-1-nitropropane is characterized by extensive fragmentation, with the molecular ion peak being of very low abundance. The spectrum is dominated by smaller hydrocarbon fragments. The primary quantitative data, as observed in the NIST Mass Spectrometry Data Center, is summarized below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | ~55 | [C₂H₃]⁺ |

| 29 | ~45 | [C₂H₅]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Allyl Cation) |

| 43 | ~60 | [C₃H₇]⁺ (Isopropyl Cation) |

| 57 | ~15 | [C₄H₉]⁺ (Isobutyl Cation) |

| 103 | <1 | [C₄H₉NO₂]⁺• (Molecular Ion) |

Experimental Protocols

The mass spectrum data for 2-Methyl-1-nitropropane is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of 2-Methyl-1-nitropropane in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) is prepared.

Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 250°C, with a final hold for 2 minutes.

Mass Spectrometry (MS):

-

Ionization Source: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV. This standard energy is used to ensure reproducible fragmentation patterns that can be compared with library spectra.[2]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Scan Range: m/z 20-200.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-Methyl-1-nitropropane under electron ionization is driven by the formation of a high-energy molecular ion that readily undergoes bond cleavages to produce more stable, smaller ions. The branching in the isobutyl group plays a significant role in directing the fragmentation pathways.

Initial Ionization: The process begins with the bombardment of the 2-Methyl-1-nitropropane molecule with 70 eV electrons, leading to the ejection of an electron and the formation of the molecular ion, [C₄H₉NO₂]⁺•, at m/z 103. Due to its instability, this molecular ion is observed in very low abundance.

Primary Fragmentation Pathways:

-

Cleavage of the C-N Bond: The most significant initial fragmentation is the cleavage of the C-N bond. This results in the loss of a neutral nitrogen dioxide radical (•NO₂) and the formation of the isobutyl cation ([C₄H₉]⁺) at m/z 57 . This is a common fragmentation pathway for nitroalkanes.

-

Formation of the Isopropyl Cation: The isobutyl cation (m/z 57) can further fragment through the loss of a neutral methane (B114726) molecule (CH₄) via rearrangement, but a more direct and favored pathway from the molecular ion involves the cleavage of the Cα-Cβ bond (the bond between the CH₂ and CH groups). This cleavage, accompanied by the loss of the •CH₂NO₂ radical, directly forms the highly stable secondary isopropyl cation ([C₃H₇]⁺) at m/z 43 . The stability of the secondary carbocation makes this a prominent peak.

-

Formation of the Base Peak (m/z 41): The base peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺). This stable, resonance-delocalized cation is formed from the isopropyl cation (m/z 43) through the loss of a hydrogen molecule (H₂).

-

Formation of Other Fragments:

-

The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed through the fragmentation of the larger alkyl cations.

-

The peak at m/z 27 corresponds to the vinyl cation ([C₂H₃]⁺), formed by the loss of H₂ from the ethyl cation.

-

The proposed fragmentation pathway is illustrated in the diagram below.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-nitropropane. It details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation. This document serves as a valuable resource for the structural elucidation and characterization of this aliphatic nitro compound.

Core Principles of IR Spectroscopy of 2-Methyl-1-nitropropane

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When 2-Methyl-1-nitropropane is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its covalent bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups.

For 2-Methyl-1-nitropropane, the IR spectrum is dominated by two main features: the highly polar nitro (NO₂) group and the aliphatic isobutyl group. The NO₂ group gives rise to strong and highly characteristic absorption bands, making its identification straightforward. The various C-H and C-C bonds of the isobutyl moiety contribute to absorptions in the alkane-specific regions of the spectrum.

Characteristic Vibrational Modes and Frequencies

The infrared spectrum of 2-Methyl-1-nitropropane can be understood by assigning absorption bands to specific molecular vibrations. The most significant of these are summarized in the table below. The primary diagnostic peaks are the strong asymmetric and symmetric stretches of the nitro group.

Quantitative Infrared Spectroscopy Data for 2-Methyl-1-nitropropane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2960 | Strong | Asymmetric C-H Stretch | -CH₃ (methyl) |

| ~2930 | Medium | Asymmetric C-H Stretch | -CH₂- (methylene) |

| ~2870 | Medium | Symmetric C-H Stretch | -CH₃ (methyl) |

| ~1550 | Strong | Asymmetric NO₂ Stretch | R-NO₂ (nitro) |

| ~1470 | Medium | C-H Bending (Scissoring) | -CH₂- and -CH₃ |

| ~1380 | Medium | C-H Bending (Rocking) | -CH(CH₃)₂ (isopropyl) |

| ~1365 | Strong | Symmetric NO₂ Stretch | R-NO₂ (nitro) |

Interpretation of Key Spectral Features

The logical relationship between the structure of 2-Methyl-1-nitropropane and its principal IR absorption bands is illustrated below. This diagram highlights how the different parts of the molecule give rise to specific, identifiable peaks in the spectrum.

Caption: Relationship between molecular structure and IR spectral features of 2-Methyl-1-nitropropane.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid samples like 2-Methyl-1-nitropropane with minimal sample preparation.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

2-Methyl-1-nitropropane sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Detailed Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be a spectrum of the clean, empty ATR crystal, which accounts for any ambient atmospheric and instrumental absorptions.

-

-

Sample Application:

-

Place a small drop of 2-Methyl-1-nitropropane onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral processing.

-

Identify the wavenumbers of the major absorption peaks and compare them to the expected values for 2-Methyl-1-nitropropane to confirm its identity and purity.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a wipe dampened with a cleaning solvent and then a dry wipe to ensure all residue is removed.

-

The following diagram illustrates the general workflow for acquiring an ATR-FTIR spectrum.

An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol (Meparfynol)

An important clarification regarding your request for information on CAS number 625-74-1: Initial research indicates that this number corresponds to 2-Methyl-1-nitropropane .[1][2][3][4][5] However, the detailed requirements of your request—such as in-depth technical guidance for drug development professionals, experimental protocols, and signaling pathways—more closely align with the profile of a different, but similarly named compound, 3-Methyl-1-pentyn-3-ol (CAS number 77-75-8).

This compound has a more extensive history in medicinal chemistry and organic synthesis, making it a more probable subject for the detailed guide you have specified.[6][7][8] Therefore, this document will proceed under the assumption that the intended subject of inquiry is 3-Methyl-1-pentyn-3-ol .

CAS Number: 77-75-8 Molecular Formula: C₆H₁₀O Synonyms: Meparfynol, Methylpentynol, Ethinylmethylethylcarbinol

This guide provides comprehensive technical information about 3-Methyl-1-pentyn-3-ol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3-Methyl-1-pentyn-3-ol is a tertiary propargyl alcohol characterized by the presence of a terminal alkyne and a hydroxyl group.[7] These functional groups are key to its reactivity and utility in organic synthesis. It is a clear, slightly yellow liquid or a low-melting solid with an acrid odor.[6][8]

Table 1: Physicochemical Data for 3-Methyl-1-pentyn-3-ol

| Property | Value | Reference |

| Molecular Weight | 98.14 g/mol | [9] |

| Boiling Point | 121-122 °C | [6] |

| Density | 0.866 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.431 | [6] |

| Vapor Pressure | 6.5 mmHg at 20 °C | |

| Flash Point | 38 °C | [10] |

| Solubility | Soluble in water | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of 3-Methyl-1-pentyn-3-ol involves the ethynylation of a ketone, a class of reactions known as the Favorskii reaction.

This protocol describes the synthesis of 3-Methyl-1-pentyn-3-ol from methyl ethyl ketone and acetylene.

Principle: The reaction proceeds via the nucleophilic attack of an acetylide anion on the carbonyl carbon of methyl ethyl ketone. The acetylide is typically generated in situ using a strong base like sodium amide or by using a metal acetylide.

Materials:

-

Methyl ethyl ketone (6 parts)

-

Sodium acetylide in absolute ether (5 parts) or a solution of sodium acetylide in liquid ammonia

-

Ice

-

Acetic acid (excess)

-

Diethyl ether (for extraction)

-

Potash solution

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

A solution of dry methyl ethyl ketone is slowly added dropwise to a suspension of sodium acetylide in absolute ether, with constant stirring and cooling in an ice bath.[6]

-

After the addition is complete, the reaction mixture is poured into an excess of acetic acid, also cooled with ice.[6]

-

The resulting solution is extracted with diethyl ether.[6]

-

The ether extract is washed with a potash solution to remove any residual acetic acid.[6]

-

The organic layer is then dried over anhydrous potassium carbonate.[6]

-

The ether is removed by distillation, yielding the final product, 3-Methyl-1-pentyn-3-ol, as a colorless oil.[6]

Purification: The crude product can be purified by vacuum distillation. The boiling point is typically observed at 120-121°C.[6]

Diagram 1: Synthesis Workflow

References

- 1. CAS 625-74-1: 2-Methyl-1-nitropropane | CymitQuimica [cymitquimica.com]

- 2. Propane, 2-methyl-1-nitro- (CAS 625-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-METHYL-1-NITROPROPANE | CAS#:625-74-1 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Methyl-1-pentyn-3-ol | 77-75-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of 2-Methyl-1-nitropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1-nitropropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination, documentation, and understanding of its solubility profile. This guide furnishes detailed experimental protocols based on the widely accepted shake-flask method, outlines analytical techniques for concentration measurement, and presents a logical workflow for systematic solubility assessment.

Introduction

2-Methyl-1-nitropropane (CAS No: 625-74-1), a nitroalkane, is utilized as a solvent in various chemical research applications. A thorough understanding of its solubility in a diverse range of organic solvents is fundamental for its effective application in synthesis, purification, and formulation development. The polarity imparted by the nitro group, combined with its branched alkyl structure, suggests a versatile solubility profile. This guide aims to equip researchers with the necessary protocols and frameworks to systematically determine and document the solubility of 2-methyl-1-nitropropane.

Physicochemical Properties of 2-Methyl-1-nitropropane

A summary of the key physicochemical properties of 2-methyl-1-nitropropane is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Boiling Point | 138.5 °C at 760 mmHg[1] |

| Density | 0.957 g/cm³[1] |

| Flash Point | 38.2 °C[1] |

| LogP (Predicted) | 1.44[1] |

Qualitative Solubility Profile

Lower nitroalkanes are generally characterized as colorless liquids with pleasant smells. They are typically sparingly soluble in water but exhibit ready solubility in organic solvents such as benzene (B151609) and acetone.[1] Due to their highly polar nature, they possess high boiling points.[1] Specifically, 1-nitropropane (B105015) is miscible with ethanol (B145695) and ethyl ether, and soluble in chloroform.[2] 2-Nitropropane is miscible with many organic compounds including chloroform, aromatic hydrocarbons, alcohols, esters, ketones, and ethers.[3] Based on these characteristics of similar nitroalkanes, 2-methyl-1-nitropropane is expected to be readily soluble in a wide range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-methyl-1-nitropropane in various organic solvents is not widely published. Table 2 is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at a standard laboratory temperature (e.g., 25 °C) and other relevant temperatures as dictated by the specific application.

Table 2: Experimentally Determined Solubility of 2-Methyl-1-nitropropane at 25 °C

| Solvent | Classification | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| n-Propanol | Polar Protic | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined |

| n-Butanol | Polar Protic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Data to be determined | Data to be determined |

| Cyclohexane | Nonpolar | Data to be determined | Data to be determined |

| Diethyl Ether | Nonpolar | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][4][5][6]

5.1. Materials and Equipment

-

2-Methyl-1-nitropropane (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

5.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-methyl-1-nitropropane to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved micro- or nanoparticles.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the precise concentration of 2-methyl-1-nitropropane in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.

-

5.3. Analytical Methods for Quantification

The concentration of 2-methyl-1-nitropropane in the saturated solvent can be determined using various analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method.[7] High-performance liquid chromatography (HPLC) with a UV detector can also be employed, especially if the nitro group provides a sufficient chromophore for detection.[7]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of 2-methyl-1-nitropropane is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of 2-Methyl-1-nitropropane.

Conclusion

References

Stability and Storage of 2-Methyl-1-nitropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Methyl-1-nitropropane. Due to the limited availability of specific public stability data for this compound, this document integrates established principles of nitroalkane chemistry, general guidelines for pharmaceutical stability testing, and data from related molecules to offer a robust framework for handling, storing, and evaluating the stability of 2-Methyl-1-nitropropane.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of 2-Methyl-1-nitropropane. Based on safety data sheets and supplier recommendations, the following conditions are advised:

-

Temperature: A refrigerated temperature of 4°C is recommended for long-term storage.[1]

-

Atmosphere: Store in a dry and well-ventilated area.[2]

-

Container: Keep the container tightly closed to prevent the ingress of moisture and other contaminants.[2]

-

Hazards: 2-Methyl-1-nitropropane is a flammable liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[2][3][4] It is also classified as harmful if swallowed or inhaled and is suspected of causing cancer.[3]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C | To minimize thermal degradation and maintain long-term stability. |

| Light | Protect from light | To prevent potential photodegradation. |

| Atmosphere | Dry and well-ventilated | To avoid hydrolysis and oxidative degradation, and to ensure safe handling of a flammable substance. |

| Container | Tightly sealed, appropriate for flammable liquids | To prevent contamination and evaporation, and to comply with safety regulations. |

Potential Degradation Pathways

While specific degradation pathways for 2-Methyl-1-nitropropane are not extensively documented, the chemistry of related nitroalkanes suggests several potential routes of decomposition under stress conditions. These include hydrolysis, thermal decomposition, and photodegradation.

A primary concern for nitroalkanes is the potential for acid-catalyzed hydrolysis, known as the Nef reaction, which would convert the nitroalkane into an aldehyde and nitrous oxide. Additionally, tautomerization to the nitronate form can occur, which may be a precursor to other degradation products.

Below is a logical workflow for assessing the stability of 2-Methyl-1-nitropropane.

Figure 1: Logical workflow for the stability assessment of 2-Methyl-1-nitropropane.

Based on the chemistry of related nitroalkanes, a hypothetical degradation pathway is proposed below.

Figure 2: A hypothetical degradation pathway for 2-Methyl-1-nitropropane under various stress conditions.

Experimental Protocols for Stability Testing

To evaluate the stability of 2-Methyl-1-nitropropane, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-1-nitropropane at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, to stop the degradation process.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature. |

| Thermal Degradation | Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. |

| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength where 2-Methyl-1-nitropropane and its potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term Stability Studies

Following the identification of potential degradation products and the development of a stability-indicating method, long-term stability studies should be conducted under the recommended storage conditions to establish the shelf-life of 2-Methyl-1-nitropropane.

Table 3: Example of a Long-Term Stability Study Protocol (as per ICH Q1A)

| Study | Storage Condition | Minimum Duration |

| Long-term | 4°C ± 2°C | 12 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies) for appearance, assay of 2-Methyl-1-nitropropane, and levels of degradation products.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-nitropropane | C4H9NO2 | CID 69367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-1-nitropropane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methyl-1-nitropropane as a versatile precursor in the synthesis of pharmaceutical intermediates. The primary applications highlighted are its conversion to isobutylamine (B53898) and isobutyraldehyde (B47883), which are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction

2-Methyl-1-nitropropane (also known as 1-nitroisobutane) is a nitroalkane that serves as a valuable and cost-effective starting material in organic synthesis. Its chemical structure allows for facile conversion into two key functional groups: a primary amine (isobutylamine) through reduction, and an aldehyde (isobutyraldehyde) via the Nef reaction. These transformations make 2-methyl-1-nitropropane a strategic precursor for the synthesis of a wide range of complex molecules in the pharmaceutical industry.

The isobutylamino moiety is present in several pharmaceuticals, and the ability to efficiently generate isobutylamine from 2-methyl-1-nitropropane is of significant interest. Similarly, isobutyraldehyde is a common intermediate in the synthesis of various drugs. This document outlines the synthetic pathways, provides detailed experimental protocols, and presents quantitative data for these key transformations.

Application 1: Synthesis of Isobutylamine via Reduction

The reduction of the nitro group in 2-methyl-1-nitropropane to a primary amine is a fundamental transformation that yields isobutylamine, a crucial intermediate for various APIs.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-1-nitropropane

This protocol describes the reduction of 2-methyl-1-nitropropane to isobutylamine using catalytic hydrogenation with Palladium on carbon (Pd/C).

Materials:

-

2-Methyl-1-nitropropane

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel (Parr hydrogenator)

-

Celite

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 2-methyl-1-nitropropane (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.[1]

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite and wash the pad with ethanol.

-

The filtrate contains the desired product, isobutylamine. The solvent can be removed by distillation to isolate the product.

Quantitative Data for Reduction of Nitroalkanes

The following table summarizes typical reaction conditions and yields for the reduction of nitroalkanes to primary amines, analogous to the reduction of 2-methyl-1-nitropropane.

| Nitroalkane Precursor | Catalyst | Solvent | Pressure | Temperature | Reaction Time | Yield (%) |

| 1-(m-Nitro-phenyl)-2-nitro-propane | 10% Pd/C | Ethanol | 50 psi | Room Temp | 4-6 h | 85-95 |

| 2-Methyl-2-nitro-1-phenyl-1-propanol | Raney Nickel | Methanol | 50 psi | Room Temp | 4-6 h | >90 |

Logical Workflow for Isobutylamine Synthesis

Application 2: Synthesis of Isobutyraldehyde via the Nef Reaction

The Nef reaction provides a method to convert primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[2][3][4] For 2-methyl-1-nitropropane, this reaction yields isobutyraldehyde.

Experimental Protocol: Nef Reaction of 2-Methyl-1-nitropropane

This protocol describes the conversion of 2-methyl-1-nitropropane to isobutyraldehyde.

Materials:

-

2-Methyl-1-nitropropane

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether

Procedure:

-

Dissolve 2-methyl-1-nitropropane (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) at 0 °C to form the sodium nitronate salt. Stir for 1 hour at 0 °C.[1]

-

In a separate flask, prepare a cold solution of dilute sulfuric acid.

-

Slowly add the sodium nitronate salt solution to the cold sulfuric acid solution with vigorous stirring.[1][2]

-

A gas (nitrous oxide) will be evolved.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The formation of isobutyraldehyde can be monitored by TLC or by derivatization with 2,4-dinitrophenylhydrazine.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain isobutyraldehyde.

Quantitative Data for the Nef Reaction

The following table presents typical yields for the Nef reaction of various nitroalkanes.

| Nitroalkane Precursor | Base | Acid | Yield of Carbonyl (%) |

| Nitroethane | Sodium Hydroxide | Sulfuric Acid | 70 |

| 2-Nitropropane | Sodium Hydroxide | Sulfuric Acid | 80-85 |

| 1-Nitropropane | Sodium Hydroxide | Sulfuric Acid | 80-85 |

| 1-Nitro-2-methylpropane | Sodium Hydroxide | Sulfuric Acid | 80-85 |

Data adapted from analogous reactions.[2]

Nef Reaction Mechanism

Hypothetical Pharmaceutical Synthesis from Isobutylamine

To illustrate the utility of 2-methyl-1-nitropropane as a precursor, a hypothetical synthesis of an API containing the isobutylamino moiety is presented. Let's consider the synthesis of a simplified analogue of a known pharmaceutical class, for instance, a substituted pyrimidine (B1678525) that could have applications as a kinase inhibitor.

Hypothetical Target: N-isobutyl-4-(pyridin-4-yl)pyrimidin-2-amine

Synthetic Workflow

Protocol: Synthesis of N-isobutyl-4-(pyridin-4-yl)pyrimidin-2-amine

Materials:

-

Isobutylamine (synthesized from 2-methyl-1-nitropropane)

-

2-chloro-4-(pyridin-4-yl)pyrimidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 2-chloro-4-(pyridin-4-yl)pyrimidine (1.0 eq) in DMF, add isobutylamine (1.2 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield the final product.

This hypothetical example demonstrates how 2-methyl-1-nitropropane, through its conversion to isobutylamine, can be a valuable starting point for the synthesis of complex pharmaceutical targets. The protocols and data provided herein offer a foundation for researchers to explore the utility of this versatile precursor in drug discovery and development.

References

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Utilizing 2-Methyl-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, yields β-nitro alcohols, which are versatile intermediates in the synthesis of a wide array of valuable compounds, including amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[1][2][3][4] The steric hindrance presented by substituted nitroalkanes like 2-methyl-1-nitropropane can pose challenges to the reaction's efficiency and stereoselectivity.[2] These application notes provide an overview and detailed protocols for the successful implementation of 2-methyl-1-nitropropane in the Henry reaction, with a focus on overcoming the challenges associated with sterically hindered substrates.

Reaction Mechanism and Stereochemistry

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion.[2][4] This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[2][4] All steps of the Henry reaction are reversible.[2]

Due to the formation of a new stereocenter, the reaction of 2-methyl-1-nitropropane with aldehydes can result in a mixture of diastereomers (syn and anti). The stereochemical outcome is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. Chiral catalysts can be employed to achieve high levels of enantio- and diastereoselectivity.[2]

Experimental Protocols

While specific literature on the Henry reaction of 2-methyl-1-nitropropane is limited, protocols can be adapted from reactions with the closely related 2-nitropropane (B154153). The following are generalized and specific protocols that can serve as a starting point for optimization.

Protocol 1: General Base-Catalyzed Henry Reaction with Formaldehyde (B43269)

This protocol is adapted from the reaction of 2-nitropropane with formaldehyde and is suitable for initial screening and small-scale synthesis.[5]

Materials:

-

2-Methyl-1-nitropropane

-

Formaldehyde (or paraformaldehyde)

-

Base (e.g., Sodium Hydroxide, Triethylamine)

-

Solvent (e.g., Water, Methanol)

-

Acid for neutralization (e.g., Hydrochloric Acid, Stearic Acid)

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve the chosen base in the selected solvent. If using paraformaldehyde, it should also be dissolved in this solution.

-

Reaction Initiation: To the stirred solution of the base and aldehyde, slowly add 2-methyl-1-nitropropane. Maintain a controlled temperature throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid.

-

Isolation and Purification: The product can be isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Potential Side Reactions:

-

Double Henry Reaction: The product can react with a second molecule of formaldehyde.

-

Dehydration: The β-nitro alcohol can eliminate water to form a nitroalkene, particularly at higher temperatures.

-

Cannizzaro Reaction: Formaldehyde can undergo disproportionation in the presence of a strong base.[2]

-

Retro-Henry Reaction: The reversible nature of the reaction can lead to the decomposition of the product back to the starting materials.[2]

Protocol 2: Asymmetric Henry Reaction using a Chiral N,N'-Dioxide/Cu(I) Complex

This protocol is adapted from a study on the asymmetric Henry reaction of various nitroalkanes, including 1-nitropropane, with a range of aldehydes.[6] It is a promising starting point for achieving high enantioselectivity with 2-methyl-1-nitropropane.

Materials:

-

2-Methyl-1-nitropropane

-

Aldehyde (aromatic, heteroaromatic, or α,β-unsaturated)

-

Chiral N,N'-dioxide ligand

-

Copper(I) salt (e.g., Cu(CH3CN)4PF6)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Catalyst Formation: In a dry reaction flask under an inert atmosphere, stir the chiral N,N'-dioxide ligand and the copper(I) salt in the solvent at room temperature for a specified time to form the active catalyst complex.

-

Reactant Addition: Cool the reaction mixture to the desired temperature and add the aldehyde, 2-methyl-1-nitropropane, and the base.

-

Reaction Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.

-

Work-up and Purification: Quench the reaction and purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data from Henry reactions involving nitroalkanes structurally similar to 2-methyl-1-nitropropane, which can be used as a reference for expected outcomes.

Table 1: Asymmetric Henry Reaction of 1-Nitropropane with Various Aldehydes using a Chiral N,N'-Dioxide/Cu(I) Catalyst [6]

| Aldehyde | Product Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 85 | 10:1 | 92 |

| 4-Nitrobenzaldehyde | 99 | 16.7:1 | 97 |

| 2-Naphthaldehyde | 92 | 12.5:1 | 95 |

| Cinnamaldehyde | 78 | 8.3:1 | 88 |

Table 2: Diastereoselective Henry Reaction of Nitroethane with Benzaldehyde using a Water-Soluble Scorpionate Coordination Compound Catalyst [7]

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) |

| 5 | Water/MeOH (1:1) | 100 | 48 | 85 | >95:5 |

| 5 + Et3N (5 mol%) | Water | Room Temp. | 12 | >95 | >95:5 |

Mandatory Visualizations

Reaction Pathway

Caption: General mechanism of the Henry (nitroaldol) reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Henry reaction.

Conclusion

The Henry reaction of 2-methyl-1-nitropropane, while potentially challenging due to steric hindrance, offers a valuable route to highly functionalized β-nitro alcohols. Careful selection of catalysts, particularly chiral copper complexes, and optimization of reaction conditions are crucial for achieving high yields and stereoselectivities. The provided protocols and data serve as a foundational guide for researchers to explore and adapt this important transformation for their synthetic needs in drug discovery and development. Further investigation into catalysts specifically designed for sterically demanding nitroalkanes will undoubtedly expand the utility of this reaction.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of 2-Methyl-1-nitropropane as a Michael Donor in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methyl-1-nitropropane as a Michael donor in organic synthesis. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[1] Nitroalkanes, such as 2-methyl-1-nitropropane, are effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons.

The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be further transformed into a variety of valuable molecules, including γ-amino acids and 1,4-dicarbonyl compounds, which are important building blocks in medicinal chemistry and drug development.

Core Concepts and Principles

The Michael reaction of a nitroalkane involves the deprotonation of the α-carbon by a base to form a resonance-stabilized nitronate anion. This nucleophile then adds to the β-carbon of an electron-deficient alkene, such as an enone or enoate. Subsequent protonation of the resulting enolate yields the γ-nitro carbonyl adduct. The reaction is typically thermodynamically controlled.[1]

Several catalytic systems can be employed to promote the Michael addition of nitroalkanes, including base catalysis, phase-transfer catalysis, and organocatalysis. Asymmetric variants of the reaction have been extensively developed, allowing for the stereoselective synthesis of chiral products.

Data Presentation: Expected Outcomes in Michael Additions of Branched Nitroalkanes

| Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |

| Chalcone (B49325) | Chiral Aza-crown Ether | NaOtBu | Toluene (B28343) | 85 | 61 (S) | |

| Chalcone | Chiral Aza-crown Ether | NaH | Toluene | 54 | 25 (S) | |

| Chalcone | Chiral Aza-crown Ether | NaOH | Toluene | 39 | 41 (S) |

Experimental Protocols

The following is an adapted protocol for the asymmetric Michael addition of 2-methyl-1-nitropropane to a chalcone, based on a procedure for 2-nitropropane.

Protocol 1: Asymmetric Michael Addition of 2-Methyl-1-nitropropane to Chalcone using a Chiral Crown Ether Catalyst

Materials:

-

2-Methyl-1-nitropropane

-

Chalcone

-

Chiral Aza-crown Ether Catalyst (e.g., as described in the reference)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, stir bar, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add chalcone (1.0 mmol, 1.0 eq) and the chiral aza-crown ether catalyst (0.07 mmol, 7 mol%).

-

Dissolve the solids in anhydrous toluene (5 mL).

-

Add 2-methyl-1-nitropropane (2.0 mmol, 2.0 eq) to the solution.

-

Add sodium tert-butoxide (0.5 mmol, 0.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a hexane-ethyl acetate (B1210297) eluent system).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro ketone.

Note: The optimal reaction time, temperature, and stoichiometry of reagents may need to be adjusted for different substrates. It is recommended to perform small-scale test reactions to optimize the conditions.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of 2-methyl-1-nitropropane to an α,β-unsaturated ketone.

Caption: General mechanism of the Michael addition.

Experimental Workflow

The following diagram outlines the general workflow for carrying out and analyzing the Michael addition of 2-methyl-1-nitropropane.

Caption: Experimental workflow for the Michael addition.

Applications in Drug Development

The γ-nitro carbonyl adducts synthesized from the Michael addition of 2-methyl-1-nitropropane are valuable precursors in drug discovery and development. The nitro group is a versatile functional handle that can be readily converted into other functional groups, most notably an amine via reduction. This provides a straightforward route to chiral γ-amino acids and their derivatives, which are common structural motifs in many pharmaceuticals. For instance, the anticonvulsant drug Pregabalin and the muscle relaxant Baclofen are examples of bioactive γ-amino acids. The ability to introduce stereocenters with high control during the Michael addition step is crucial for the synthesis of enantiomerically pure drug candidates.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-1-propanamine via Reduction of 2-Methyl-1-nitropropane

Introduction

The reduction of nitroalkanes to their corresponding primary amines is a cornerstone transformation in organic synthesis, providing a crucial pathway to valuable intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines detailed methodologies for the synthesis of 2-methyl-1-propanamine from 2-methyl-1-nitropropane. The conversion of the nitro group to an amine can be accomplished through various reductive methods, each with its own set of advantages concerning yield, selectivity, cost, and safety.[1] The most prevalent and effective methods include catalytic hydrogenation and reduction using metal hydrides.[2][3]

This application note provides a comparative overview of common reduction techniques and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Comparative Data of Reduction Methods

The selection of an appropriate reduction method is contingent upon factors such as available equipment, substrate compatibility with other functional groups, and desired scale. The following table summarizes quantitative data for common methods used in the reduction of aliphatic nitro compounds like 2-methyl-1-nitropropane.

| Method | Reagents/Catalyst | Typical Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Methanol (B129727), Ethanol (B145695) | 25 - 50 | 50 - 500 | 2 - 8 | >90 | High efficiency and clean reaction profile. Requires specialized hydrogenation equipment.[1][2] |

| Catalytic Hydrogenation | H₂, Raney® Nickel | Methanol, Ethanol | 25 - 60 | 50 - 500 | 4 - 12 | 85 - 95 | A cost-effective alternative to palladium, though sometimes requires higher catalyst loading.[3][4] |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 - 65 | Atmospheric | 4 - 24 | 80 - 95 | Highly effective for aliphatic nitro compounds.[2][3] Requires careful handling due to high reactivity. |

| Metal/Acid Reduction | Iron (Fe), Acetic Acid (AcOH) | Ethanol/Water | 80 - 100 | Atmospheric | 6 - 18 | 70 - 90 | Inexpensive and effective, but workup can be more involved to remove iron salts.[2][4] |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol | 78 (Reflux) | Atmospheric | 3 - 10 | 75 - 90 | Provides a mild method for reduction, often used when other reducible groups are present.[1][2] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the reduction of 2-methyl-1-nitropropane to 2-methyl-1-propanamine.

Caption: General experimental workflow for amine synthesis.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the preferred method due to its high efficiency and the generation of clean reaction products.[1][5]

Materials:

-

2-Methyl-1-nitropropane

-

10% Palladium on Carbon (Pd/C), 50% wet (Degussa type)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen (H₂) gas source

-

Parr hydrogenation apparatus or similar pressure vessel

Procedure:

-

Vessel Preparation: To a suitable high-pressure reactor (e.g., a Parr shaker), add 2-methyl-1-nitropropane (1.0 eq).

-

Solvent Addition: Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of starting material).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the nitroalkane).

-

Sealing and Purging: Securely seal the reactor. Purge the vessel multiple times, first with nitrogen to remove oxygen, and then with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and, if necessary, heat the mixture to the target temperature (e.g., 40 °C).

-

Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the pressure gauge. Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used on small aliquots.

-

Completion and Filtration: Once the reaction is complete (typically 2-8 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.

-